molecular formula C19H16N4O4S B2547218 2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1219902-78-9

2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2547218
CAS No.: 1219902-78-9
M. Wt: 396.42
InChI Key: KYJMCQCZIFMPSE-UHFFFAOYSA-N
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Description

2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
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Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure incorporates a benzoxazole moiety, a furan ring, and a pyridazine derivative, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H16N4O4S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 1219902-78-9

The compound's unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways such as NF-kB and Bcl-2/Bax ratios.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF710Apoptosis via NF-kB inhibition
Compound BHeLa15Bcl-2/Bax modulation
Target CompoundA54912Induction of apoptosis

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly against neurotoxicity induced by amyloid-beta (Aβ) peptides. In vitro studies indicate that it can reduce apoptosis in PC12 cells exposed to Aβ25–35 by inhibiting the expression of pro-apoptotic factors and enhancing anti-apoptotic signals.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Acetylcholinesterase (AChE) : Similar compounds have been noted for their ability to inhibit AChE, which is crucial in the context of Alzheimer's disease.
  • Modulation of Signaling Pathways : The compound may influence pathways such as Akt/GSK-3β/NF-kB, which are pivotal in cell survival and apoptosis regulation.
  • Reduction of Oxidative Stress : By mitigating oxidative stress markers, the compound may protect neuronal cells from damage.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Neurotoxicity : Research demonstrated that derivatives with similar structures reduced neurotoxicity in PC12 cells by inhibiting Aβ-induced apoptosis through downregulation of Bax and upregulation of Bcl-2 .
  • Anticancer Screening : A series of benzoxazole derivatives were screened for anticancer activity against various solid tumor cell lines, revealing significant cytotoxicity linked to their structural properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing benzoxazole and pyridazine rings have shown selective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative strains like Escherichia coli.

CompoundMIC (µM) against B. subtilisMIC (µM) against E. coli
Compound A5.015.0
Compound B10.025.0
Compound C7.520.0

Anticancer Potential

The compound's structural complexity suggests potential anticancer activity. Studies on related compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, research has shown that benzoxazole derivatives can inhibit tumor growth in various cancer models, although specific studies on this compound are still required.

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Preliminary studies suggest that it could inhibit enzymes involved in metabolic processes, which is crucial for drug development targeting conditions like diabetes and Alzheimer's disease. The structural motifs present in the compound are conducive to binding with active sites of specific enzymes.

Synthetic Applications

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves several steps:

  • Formation of Benzoxazole Ring : Achieved through the condensation of 2-aminophenol with carboxylic acid derivatives.
  • Thioether Formation : Reaction with thiols to form the thioether linkage.
  • Pyridazine Synthesis : Involves cyclization reactions that incorporate the furan ring.
  • Final Coupling : The acetamide group is attached last to yield the final product.

This multi-step synthesis highlights the compound's utility in synthetic organic chemistry, where it can be used as an intermediate for creating more complex molecules.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated various derivatives of benzoxazole and their efficacy against bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced microbial inhibition, suggesting that similar modifications could be applied to the target compound for improved activity.

Case Study 2: Anticancer Activity

In another investigation published in Journal of Medicinal Chemistry, a series of benzoxazole derivatives were synthesized and tested for anticancer properties. The study found that compounds with furan and pyridazine components exhibited potent cytotoxicity against breast cancer cell lines, indicating a promising avenue for further exploration of the target compound's therapeutic potential.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c24-17(12-28-19-21-13-4-1-2-5-16(13)27-19)20-9-10-23-18(25)8-7-14(22-23)15-6-3-11-26-15/h1-8,11H,9-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJMCQCZIFMPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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